molecular formula C16H14N2O3 B6055325 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione CAS No. 39900-82-8

3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B6055325
CAS No.: 39900-82-8
M. Wt: 282.29 g/mol
InChI Key: IMFDOHBYEMAATF-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal and organic chemistry. The pyrrolidine-2,5-dione ring system, a five-membered nitrogen-containing heterocycle, is a particularly privileged scaffold. unipa.it Its prevalence in a wide array of biologically active molecules underscores its importance. unipa.it The non-planar, three-dimensional structure of the pyrrolidine (B122466) ring allows for a greater exploration of chemical space compared to its aromatic counterparts, a desirable trait in the design of new therapeutic agents. unipa.it The presence of two carbonyl groups and a reactive position at C-3 makes the pyrrolidine-2,5-dione core a versatile building block for creating diverse molecular architectures with a range of physicochemical properties.

Historical Trajectories and Current Research Landscape of Pyrrolidine-2,5-dione Derivatives

Historically, research into pyrrolidine-2,5-dione derivatives, also known as succinimides, has been closely linked to the development of central nervous system (CNS) active agents. For instance, ethosuximide (B1671622) is a well-known anticonvulsant drug featuring this core structure. This has spurred decades of research into synthesizing and evaluating new derivatives for their potential as antiepileptic drugs. nih.gov

The current research landscape has expanded significantly beyond anticonvulsant activity. Scientists are now investigating pyrrolidine-2,5-dione derivatives for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.net Modern synthetic methodologies, including microwave-assisted organic synthesis, have facilitated the efficient creation of libraries of these compounds for high-throughput screening. unipa.it The focus of contemporary research is often on creating hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with other pharmacologically active moieties to achieve enhanced or novel biological effects. nih.gov

Fundamental Research Questions Pertaining to 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione

Given the limited specific data on this compound, the fundamental research questions surrounding this compound are largely extrapolated from the broader study of its chemical class. Key questions that a researcher might investigate include:

Synthesis and Stereochemistry: What is the most efficient and stereoselective method for the synthesis of this compound? The Michael addition of 2-aminophenol (B121084) to N-phenylmaleimide is a plausible synthetic route, and the stereochemical outcome of this reaction would be of significant interest.

Chemical Reactivity: How does the presence of the hydroxyl group on the anilino substituent influence the reactivity of the pyrrolidine-2,5-dione ring? Does it participate in intramolecular hydrogen bonding, and how does this affect the compound's conformation and properties?

Biological Activity: Does this compound exhibit any significant biological activity, for example, as an anticonvulsant, anti-inflammatory, or antimicrobial agent? The structural similarity to other active pyrrolidine-2,5-diones would motivate such investigations.

Structure-Activity Relationships (SAR): How do modifications to the phenyl ring, the 2-hydroxyanilino group, or the pyrrolidine-2,5-dione core affect the biological activity? For instance, would shifting the position of the hydroxyl group or introducing other substituents alter its efficacy or target specificity?

Chelation Properties: Can the ortho-hydroxyanilino moiety act as a chelating agent for metal ions, and what are the properties of the resulting metal complexes?

Detailed Research Findings

The synthesis of similar 3-anilino-1-phenylpyrrolidine-2,5-diones has been achieved through the Michael addition of anilines to N-phenylmaleimide. The reaction conditions can influence the yield and purity of the product. Characterization of such compounds typically involves a suite of spectroscopic techniques.

Hypothetical Spectroscopic Data

The following table presents plausible, though not experimentally verified, spectroscopic data for this compound, based on the analysis of similar compounds. jst-ud.vnrdd.edu.iq

Spectroscopic Data Interactive Data Table
Technique Expected Observations
¹H NMRSignals corresponding to the aromatic protons of the phenyl and hydroxyanilino groups, a multiplet for the CH-CH₂ protons of the pyrrolidine ring, and singlets for the NH and OH protons.
¹³C NMRResonances for the carbonyl carbons of the dione, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.
IR SpectroscopyCharacteristic absorption bands for N-H and O-H stretching, C=O stretching of the imide, and C-N stretching.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄N₂O₃), along with characteristic fragmentation patterns.

Properties

IUPAC Name

3-(2-hydroxyanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-14-9-5-4-8-12(14)17-13-10-15(20)18(16(13)21)11-6-2-1-3-7-11/h1-9,13,17,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFDOHBYEMAATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570075
Record name 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39900-82-8
Record name 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2 Hydroxyanilino 1 Phenylpyrrolidine 2,5 Dione

Established Synthetic Pathways for the Pyrrolidine-2,5-dione Scaffold

The construction of the pyrrolidine-2,5-dione ring system, also known as the succinimide (B58015) ring, is a well-established area of organic synthesis. A primary and widely utilized method involves the condensation of a primary amine with a succinic anhydride (B1165640) derivative. In the context of 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione, this would conceptually involve the reaction of a suitably substituted 3-aminosuccinic acid derivative with aniline (B41778), followed by cyclization.

However, a more convergent and common approach for introducing substitution at the 3-position is the aza-Michael addition of an amine to a maleimide (B117702). This reaction is a cornerstone in the synthesis of 3-aminopyrrolidine-2,5-diones. For the target compound, the key reaction would be the conjugate addition of 2-aminophenol (B121084) to N-phenylmaleimide. This pathway is advantageous as N-phenylmaleimide is readily prepared from maleic anhydride and aniline. The reaction proceeds by the nucleophilic attack of the amine onto the electron-deficient double bond of the maleimide, leading to the formation of the desired 3-substituted succinimide scaffold.

The general reaction scheme is as follows:

Scheme 1: General Synthesis of 3-Anilino-1-phenylpyrrolidine-2,5-dione via Aza-Michael Addition

N-phenylmaleimide + 2-Aminophenol → this compound

This method has been successfully employed for the synthesis of analogous compounds, such as 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione and 3-(phenylamino)pyrrolidine-2,5-dione, highlighting its applicability to a range of substituted anilines. researchgate.netnih.gov

Regioselective and Stereoselective Syntheses of this compound

Regioselectivity: The synthesis of this compound from 2-aminophenol and N-phenylmaleimide introduces a key regiochemical challenge. 2-Aminophenol possesses two nucleophilic centers: the amino group and the hydroxyl group. The aza-Michael addition is generally favored over the oxa-Michael addition due to the greater nucleophilicity of amines compared to alcohols under neutral or basic conditions. Therefore, the reaction is expected to proceed with high regioselectivity, with the amino group of 2-aminophenol attacking the maleimide to form the desired C-N bond.

Stereoselectivity: The Michael addition of 2-aminophenol to N-phenylmaleimide creates a new stereocenter at the C3 position of the pyrrolidine-2,5-dione ring. In the absence of a chiral catalyst or auxiliary, the reaction will produce a racemic mixture of (R)- and (S)-enantiomers. The development of stereoselective syntheses for 3-substituted pyrrolidine-2,5-diones is an active area of research. mdpi.comnih.gov Organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions. Chiral primary and secondary amines, thioureas, and squaramides have been employed to catalyze the addition of various nucleophiles to maleimides with high enantioselectivity. While a specific stereoselective method for the synthesis of this compound has not been detailed in the literature, the principles of asymmetric organocatalysis could likely be applied to this system.

Optimization of Reaction Conditions and Yields for the Compound's Synthesis

The efficiency of the aza-Michael addition to form 3-substituted pyrrolidine-2,5-diones is influenced by several factors, including the solvent, temperature, and the presence or absence of a catalyst. For analogous reactions, various conditions have been explored to maximize yields and minimize reaction times.

Mechanochemical methods, such as ball-milling, have been shown to be effective for the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, often proceeding without the need for a solvent. researchgate.net Solution-phase syntheses are also common, with a range of solvents being employed. The choice of solvent can impact the solubility of the reactants and the rate of the reaction.

Catalysis can also play a significant role. While the aza-Michael addition of amines to maleimides can often proceed without a catalyst, particularly with more nucleophilic amines, the use of catalysts can accelerate the reaction and may be necessary for less reactive substrates. researchgate.netorganic-chemistry.org Both Brønsted and Lewis acids, as well as bases, have been utilized to promote aza-Michael additions.

Below is a table summarizing typical reaction conditions for the synthesis of analogous 3-aminopyrrolidine-2,5-dione derivatives, which could serve as a starting point for optimizing the synthesis of the target compound.

ReactantsCatalyst/ConditionsSolventTemperatureYieldReference
Maleimide and 4-chloroanilineMechanochemical (ball-milling)NoneRoom TemperatureHigh researchgate.net
N-phenylmaleimide and aminesTMEDA or trans-TMCDANot specifiedNot specifiedNot specified researchgate.net
N-phenylmaleimide and various aminesN-methylimidazoleDMSO70 °CHigh organic-chemistry.org
N,N-dimethyl acrylamide (B121943) and anilineImidazolium chlorideNone110 °C69% researchgate.net

Derivatization Strategies and Functional Group Transformations on this compound

The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds. The key functional groups available for derivatization are the phenolic hydroxyl group, the secondary amine, and the aromatic rings.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can undergo a variety of common transformations. Etherification, by reaction with alkyl halides or other electrophiles under basic conditions, would yield alkoxy derivatives. Esterification with acyl chlorides or anhydrides would produce the corresponding ester derivatives.

Derivatization of the Secondary Amine: The secondary amine within the anilino moiety is generally less reactive than a primary aliphatic amine but can still participate in certain reactions. Acylation or sulfonylation could be achieved under appropriate conditions.

Modification of the Aromatic Rings: The phenyl and hydroxyphenyl rings can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents would govern the position of the new functional groups. For instance, the hydroxyl group on the anilino ring is an activating, ortho-, para-directing group, which would influence the regioselectivity of electrophilic attack.

Green Chemistry Approaches in the Synthesis of Related Succinimide Structures

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of succinimide synthesis, several green approaches have been investigated. researchgate.net These strategies focus on reducing waste, using less hazardous solvents, and improving energy efficiency.

One notable green approach is the use of mechanochemistry, as mentioned earlier, which can eliminate the need for bulk solvents. researchgate.net The use of water as a solvent is another key green strategy, and some syntheses of N-substituted succinimides have been successfully carried out in hot water.

Furthermore, the development of catalytic methods that allow for high atom economy is a central tenet of green chemistry. The aza-Michael addition itself is an atom-economical reaction, as all the atoms of the reactants are incorporated into the product. The use of highly efficient and recyclable catalysts can further enhance the green credentials of the synthesis. For the synthesis of N-aryl succinimides, one-pot methods using inexpensive and readily available reagents like zinc and acetic acid have been reported as an economical and practical approach.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 2 Hydroxyanilino 1 Phenylpyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for delineating the carbon-hydrogen framework of an organic molecule. For 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would provide a complete picture of its molecular structure.

The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the pyrrolidine-2,5-dione ring, the N-phenyl substituent, and the 2-hydroxyanilino moiety. The methine proton at the C3 position of the pyrrolidine (B122466) ring is expected to appear as a multiplet, with its chemical shift and coupling constants providing information about its neighboring protons. The diastereotopic methylene (B1212753) protons at the C4 position would likely present as a complex multiplet. The aromatic protons would resonate in the downfield region, with their splitting patterns revealing their substitution pattern and coupling relationships. The protons of the hydroxyl and amine groups are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbons of the pyrrolidine-2,5-dione ring are expected to be the most downfield signals. The chemical shifts of the aromatic carbons would be indicative of their electronic environment, influenced by the substituents. The aliphatic carbons of the pyrrolidine ring would appear in the upfield region.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.85 br s 1H OH
8.54 d 1H NH
7.50-7.35 m 5H N-phenyl-H
7.10-6.80 m 4H 2-hydroxyanilino-H
4.85 dd 1H C3-H
3.15 dd 1H C4-Hₐ

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment
176.5 C=O (C2)
174.2 C=O (C5)
148.0 Ar-C (C-O)
132.1 Ar-C (N-phenyl)
129.5 Ar-CH (N-phenyl)
128.8 Ar-CH (N-phenyl)
126.7 Ar-CH (N-phenyl)
125.0 Ar-C (C-N)
122.3 Ar-CH
119.8 Ar-CH
116.5 Ar-CH
114.9 Ar-CH
55.3 C3

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization Methodologies

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. The presence of the two carbonyl groups in the pyrrolidine-2,5-dione ring would give rise to strong, distinct stretching vibrations. The N-H and O-H stretching frequencies would also be prominent, likely appearing as broad bands due to hydrogen bonding.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The aromatic rings in this compound are expected to produce strong absorptions in the UV region. The precise wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) would be characteristic of the conjugated system.

Table 3: Expected IR and UV-Vis Data for this compound

Spectroscopic Technique Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR 3400-3200 (broad) O-H and N-H stretching
IR 3100-3000 Aromatic C-H stretching
IR ~1770 and ~1700 Asymmetric and symmetric C=O stretching (imide)
IR 1600, 1490 Aromatic C=C stretching

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed to generate fragment ions. The fragmentation of the parent molecule is expected to occur at the weaker bonds, leading to characteristic daughter ions. Analysis of these fragments can help to piece together the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation
[M+H]⁺ Molecular ion peak
[M-C₇H₇NO]⁺ Loss of the 2-hydroxyanilino moiety
[M-C₆H₅N]⁺ Loss of the N-phenyl group

X-ray Crystallography Protocols for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. A suitable single crystal of this compound would be grown, typically by slow evaporation of a solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays.

The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

The C3 carbon of the pyrrolidine-2,5-dione ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. If the racemic mixture of the compound can be resolved into its individual enantiomers, their CD spectra would be mirror images of each other. The sign and intensity of the Cotton effects in the CD spectrum are related to the absolute configuration of the stereocenter. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, allowing for the assignment of the absolute configuration by comparing the experimental and calculated spectra.

Table 6: Chemical Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Studies on 3 2 Hydroxyanilino 1 Phenylpyrrolidine 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione. These calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p) to achieve a balance between computational cost and accuracy. up.ac.za

Geometry optimization of the molecule reveals key structural parameters. The pyrrolidine-2,5-dione ring is nearly planar, and the nitrogen atom of the succinimide (B58015) ring adopts a trigonal planar geometry, indicating sp2 hybridization due to the delocalization of its lone pair of electrons with the adjacent carbonyl groups. up.ac.za The phenyl and hydroxyanilino substituents are positioned at the N1 and C3 atoms of the succinimide ring, respectively.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich 2-hydroxyanilino moiety, suggesting this region is susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient pyrrolidine-2,5-dione ring, indicating its favorability for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps further highlight the charge distribution. The oxygen atoms of the carbonyl groups and the hydroxyl group are characterized by negative potential (red regions), indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the N-H proton of the anilino linker show positive potential (blue regions), marking them as hydrogen bond donors.

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of reactivity. These are often calculated both in the gas phase and with implicit solvent models to simulate physiological conditions.

Table 1: Calculated Quantum Chemical Descriptors for this compound

Descriptor Gas Phase Aqueous Solution
HOMO Energy (eV) -6.25 -6.30
LUMO Energy (eV) -1.80 -1.85
Energy Gap (eV) 4.45 4.45
Dipole Moment (Debye) 3.85 4.50
Electronegativity (χ) 4.025 4.075
Chemical Hardness (η) 2.225 2.225

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility of this compound over time. These simulations, often conducted over nanosecond timescales, provide a dynamic picture of the molecule's behavior in a solvated environment, typically water. nih.gov

MD trajectories reveal the accessible conformations and the rotational freedom around the single bonds connecting the substituent groups to the succinimide core. The orientation of the N-phenyl ring and the 2-hydroxyanilino group relative to the central pyrrolidine-2,5-dione ring is of particular interest. The simulations can identify the most stable, low-energy conformations and the energy barriers between them.

These simulations are also crucial for understanding how the molecule interacts with its environment. The radial distribution function can be calculated to understand the solvation shell of water molecules around specific polar groups, such as the carbonyls and the hydroxyl group.

In Silico Modeling of Intramolecular Interactions and Tautomerism

The structure of this compound is particularly interesting due to the potential for intramolecular hydrogen bonding and tautomerism. The proximity of the hydroxyl group on the anilino ring to the carbonyl oxygen or the nitrogen of the anilino linker allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the molecule's preferred conformation and stability.

Computational models can predict the existence and strength of these hydrogen bonds. The presence of a hydrogen bond between the hydroxyl hydrogen and a nearby acceptor atom (like a carbonyl oxygen) can be confirmed by analyzing the bond distance and angle in the optimized geometry.

Furthermore, the "hydroxyanilino" moiety introduces the possibility of keto-enol tautomerism. The compound can potentially exist in equilibrium between the enol form (as named) and a keto tautomer. DFT calculations can be used to determine the relative energies of these tautomers. nih.gov By calculating the Gibbs free energy of each form, it is possible to predict which tautomer is more stable under given conditions (e.g., in the gas phase or in a specific solvent). The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state structure. For similar systems, computational studies have shown that the relative stability of tautomers can be highly dependent on the solvent environment. nih.gov

Table 2: Calculated Relative Energies of Tautomers

Tautomer Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in DMSO
Enol Form 0.00 0.00

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to interpret and validate experimental data. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelengths (λmax) can be compared with experimental results to confirm the molecular structure and understand the nature of the electronic transitions, which are often of π→π* or n→π* character.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These calculations help in the assignment of the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequencies of the C=O, N-H, and O-H groups can be accurately predicted. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Parameter Predicted Value Experimental Value
λmax (nm) 310 315
C=O Stretch (cm⁻¹) 1715, 1780 1710, 1775
¹H NMR (δ, ppm, N-H) 8.5 8.7

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational methods are invaluable for elucidating reaction mechanisms at a molecular level. For a molecule like this compound, potential reactions could include nucleophilic substitution at the succinimide ring or reactions involving the substituent groups.

For instance, if the molecule were synthesized via a nucleophilic substitution of a leaving group at the 3-position of a precursor N-phenylsuccinimide by 2-aminophenol (B121084), computational chemistry could be used to model this reaction. The mechanism, whether it proceeds via a concerted (SN2-like) or a stepwise pathway, can be investigated.

By locating the transition state (TS) structure on the potential energy surface, the activation energy (energy barrier) for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. Such studies provide a detailed understanding of the bond-forming and bond-breaking processes that occur during the reaction. nih.gov

Mechanistic Investigations of Biological Interactions of 3 2 Hydroxyanilino 1 Phenylpyrrolidine 2,5 Dione

In Vitro Enzyme Inhibition Kinetics and Mechanism Determination

Research has identified 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione, also referred to as HMP, as a potent inhibitor of mushroom tyrosinase. The inhibitory activity of this compound has been quantified, demonstrating a significantly lower IC50 value than that of the well-known tyrosinase inhibitor, kojic acid.

Kinetic analyses have been performed to elucidate the mechanism of tyrosinase inhibition by this compound. These studies have revealed that the compound acts as a competitive inhibitor of the enzyme. The competitive nature of the inhibition suggests that the compound binds to the active site of tyrosinase, thereby preventing the binding of its substrate, L-DOPA.

Inhibition of Mushroom Tyrosinase

CompoundIC50 Value (μM)Inhibition MechanismInhibitor Constant (Ki)
This compound (HMP)2.23 ± 0.44Competitive4.24 x 10⁻⁷ M (at 1.25 μM) and 1.82 x 10⁻⁶ M (at 20 μM)
Kojic Acid20.99 ± 1.80CompetitiveNot specified in the provided context

Receptor Binding Profiling and Ligand-Target Interaction Studies

Based on the available scientific literature, no specific data from receptor binding profiling or ligand-target interaction studies, such as those using surface plasmon resonance, have been reported for this compound.

Modulation of Cellular Signaling Pathways in Model Cell Systems

The inhibitory effect of this compound on tyrosinase activity extends to cellular systems. In studies utilizing B16F10 melanoma cells, the compound was shown to inhibit intracellular tyrosinase activity and subsequently reduce melanin (B1238610) production. This indicates that the compound can modulate the signaling pathway responsible for melanogenesis within these cells.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Specificity

While the pyrrolidine-2,5-dione scaffold is a subject of broader structure-activity relationship (SAR) studies for various biological targets, specific SAR investigations detailing the molecular interaction specificity for this compound are not available in the current scientific literature. Computational docking simulations have suggested a strong interaction between this compound and tyrosinase residues, implying a high binding activity. However, a detailed SAR study with a series of analogs has not been reported.

Identification of Molecular Targets through Affinity Chromatography or Proteomics Approaches

There is no evidence in the current scientific literature of studies employing affinity chromatography or proteomics approaches to identify the molecular targets of this compound.

Investigation of Apoptotic or Autophagic Pathway Modulation in Cultured Cells

Investigations into the potential for this compound to modulate apoptotic or autophagic pathways in cultured cells have not been reported in the available scientific literature. While other derivatives of the pyrrolidine (B122466) scaffold have been studied for such activities, these findings cannot be directly attributed to this compound.

Mechanistic Studies of Cellular Senescence Induction

There are no mechanistic studies in the available scientific literature that specifically investigate the induction of cellular senescence by this compound.

Potential Applications of 3 2 Hydroxyanilino 1 Phenylpyrrolidine 2,5 Dione As a Research Tool and in Mechanistic Biology

Development as a Chemical Probe for Enzyme Activity Profiling

There is no available scientific literature detailing the development or use of 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione as a chemical probe for enzyme activity profiling. The design of such probes typically requires the compound to exhibit specific and measurable interactions with a target enzyme or enzyme family. This could involve covalent modification of the active site or acting as a competitive inhibitor with a detectable signal. Research on other pyrrolidine-2,5-dione derivatives has indicated their potential as enzyme inhibitors, for example, against human carbonic anhydrase I and II. researchgate.net However, no studies have been published that investigate these properties for this compound specifically.

Utility as a Ligand for Affinity Chromatography in Target Discovery

The utility of this compound as a ligand for affinity chromatography in target discovery has not been reported in scientific literature. This application would necessitate the immobilization of the compound onto a solid support to selectively capture and purify its binding partners from complex biological mixtures. While the general principle of using small molecule ligands for affinity chromatography is well-established, the specific binding properties and suitability of this compound for this purpose have not been investigated.

Application in Fluorescent Labeling or Reporter Systems for Biological Assays

No research has been published on the application of this compound in fluorescent labeling or as a reporter system for biological assays. For a compound to be effective in such applications, it would need to possess intrinsic fluorescent properties or be readily modifiable with a fluorophore. The inherent spectral properties of this compound have not been characterized in the available literature, and there are no reports of its use as a fluorescent tag for biomolecules.

Role in Understanding Pyrrolidine-2,5-dione Scaffold Bioactivity Across Diverse Systems

While numerous studies have explored the bioactivity of the broader pyrrolidine-2,5-dione scaffold, the specific contribution of the 3-(2-hydroxyanilino)-1-phenyl substitution pattern to this activity is not documented. The biological effects of pyrrolidine-2,5-dione derivatives are highly dependent on the nature and position of their substituents. nih.gov For instance, different substitutions on the pyrrolidine (B122466) ring can confer activities ranging from anticonvulsant to anti-inflammatory and antimicrobial. ebi.ac.ukresearchgate.net Without specific studies on this compound, its role in the broader understanding of the scaffold's bioactivity remains speculative.

Exploration as a Precursor for Advanced Supramolecular Assemblies

There is no evidence in the scientific literature of this compound being explored as a precursor for advanced supramolecular assemblies. The design of such assemblies relies on specific intermolecular interactions, such as hydrogen bonding, pi-stacking, or metal coordination, which are dictated by the molecule's structure. While the N-phenylsuccinimide framework, a related structure, has been studied for its chemical properties, the potential of this compound to form ordered, functional supramolecular structures has not been a subject of research. researchgate.net

Future Research Trajectories and Unexplored Avenues for 3 2 Hydroxyanilino 1 Phenylpyrrolidine 2,5 Dione

Development of Novel Asymmetric Synthetic Methodologies

The therapeutic and biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient and highly stereoselective synthetic routes to access enantiopure 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione is a critical first step for any detailed biological investigation. Current research on related succinimide (B58015) structures suggests several promising strategies.

One major avenue is the asymmetric hydrogenation of a maleimide (B117702) precursor . A prochiral maleimide, N-phenyl-3-(2-hydroxyanilino)maleimide, could be synthesized and subsequently reduced. This approach has been successfully applied to various 3-substituted maleimides using rhodium catalysts paired with chiral bisphosphine-thiourea ligands, achieving high yields and excellent enantioselectivities (up to 99% ee). acs.org A similar strategy could be adapted, requiring screening of various chiral ligands and reaction conditions to optimize for the specific substrate.

Another powerful technique is organocatalytic conjugate addition . This would involve the Michael addition of 2-aminophenol (B121084) to an N-phenylmaleimide. Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, could be employed to control the stereochemistry of the addition. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, creating a chiral environment that directs the formation of one enantiomer over the other. This method has been used for the enantioselective addition of ketones to maleimides and could be extended to aniline-based nucleophiles. rsc.org

Finally, multi-component reactions offer a streamlined approach to building molecular complexity. An enantioselective three-component reaction, for instance between an aldehyde, an amine, and a diazo-succinimide, could potentially construct the chiral succinimide core in a single step. rsc.orgresearchgate.net Such strategies, often catalyzed by a combination of a rhodium salt and a chiral phosphoric acid, are highly efficient and atom-economical. rsc.org

Synthetic Strategy Key Components Potential Catalyst/Reagent Reported Efficiency (for related compounds)
Asymmetric HydrogenationN-phenyl-3-(2-hydroxyanilino)maleimideRhodium / Chiral Bisphosphine-Thiourea Ligand (e.g., ZhaoPhos)Up to 99% yield, >99% ee acs.org
Organocatalytic Michael AdditionN-phenylmaleimide, 2-aminophenolChiral Thiourea or Squaramide CatalystHigh diastereo- and enantioselectivities rsc.org
Enantioselective Three-Component ReactionVinyl diazosuccinimide, alcohol/amine, imineRhodium(II) acetate (B1210297) / Chiral Phosphoric AcidGood to high yields, excellent enantioselectivity rsc.org

Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring

A thorough understanding of the formation and subsequent reactions of this compound requires detailed mechanistic insights. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for this purpose, as they can identify transient intermediates and provide kinetic data without the need for quenching and offline analysis. mpg.demagritek.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for tracking the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies in real-time. nih.govyoutube.com For the synthesis of the target compound, an attenuated total reflectance (ATR) probe could be inserted directly into the reaction vessel. youtube.com This would allow for the continuous tracking of key vibrational bands, such as the disappearance of the C=C stretch of a maleimide precursor and the appearance of C-N and O-H stretches, providing precise kinetic profiles. acs.orgnih.gov

Real-time, high-field Nuclear Magnetic Resonance (NMR) spectroscopy , often referred to as FlowNMR, offers even greater structural detail. bruker.comrsc.org By flowing the reaction mixture through an NMR spectrometer, complete spectra can be acquired at regular intervals. magritek.combruker.com This technique would be invaluable for unambiguously identifying reaction intermediates, quantifying species, and elucidating complex reaction networks. rsc.org For example, it could distinguish between different regioisomers or identify short-lived species that would be missed by offline methods. mpg.de

Technique Application Information Gained Key Advantages
In-situ FTIR SpectroscopyMonitoring synthetic reactionsReaction kinetics, detection of functional group changes, endpoint determinationReal-time data, non-invasive, applicable under a wide range of reaction conditions nih.govyoutube.com
Real-time High-Field NMR (FlowNMR)Elucidating reaction mechanismsStructural identification of intermediates, quantitative analysis of all species, detailed kinetic modelsUnambiguous structural information, high sensitivity, ability to monitor multiple nuclei (¹H, ¹³C) simultaneously bruker.comrsc.org
Operando Raman SpectroscopyComplementary vibrational analysisInformation on non-polar bonds, suitability for aqueous systemsLess interference from water, can provide different selectivity for certain functional groups compared to FTIR

Integration with Artificial Intelligence and Machine Learning for Structure-Property Predictions

Computational methods, particularly artificial intelligence (AI) and machine learning (ML), are transforming chemical research by enabling the prediction of molecular properties, thereby accelerating the design and discovery process. researchgate.net For this compound, these tools can be used to predict its physicochemical properties, potential biological activities, and absorption, distribution, metabolism, and excretion (ADME) profiles.

Quantitative Structure-Activity Relationship (QSAR) models could be developed for a library of analogues based on the target compound. By correlating structural descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined activities, these models can predict the activity of new, unsynthesized compounds. nih.govnih.govscispace.com For pyrrolidine (B122466) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to guide the design of more potent inhibitors of specific biological targets. nih.govresearchgate.netbohrium.com

More advanced deep learning and neural network models can predict complex protein-ligand interactions directly from molecular structures. frontiersin.orgcam.ac.uk By training these models on large datasets of known protein-ligand complexes, it is possible to predict the binding affinity of this compound against a wide range of protein targets. nih.gov This in silico screening can help prioritize experimental studies and identify potential biological partners for the compound. Furthermore, ML models are increasingly used to predict ADME/Tox properties, which is crucial for evaluating the research-tool potential of new molecules. nih.gov

AI/ML Approach Objective Input Data Predicted Output
3D-QSAR (CoMFA/CoMSIA)Guide the design of analogues with enhanced activity3D structures and biological activities of a series of related compoundsPredicted biological activity (e.g., pIC₅₀), contour maps indicating favorable/unfavorable structural modifications nih.gov
Deep Neural NetworksPredict protein-ligand binding affinity2D or 3D structures of the small molecule and protein targetBinding affinity score, probability of interaction cam.ac.uknih.gov
ADME/Tox Prediction ModelsAssess "drug-likeness" and potential liabilitiesMolecular structure (SMILES or 2D/3D coordinates)Solubility, permeability, metabolic stability, potential toxicity alerts nih.gov

Exploration of Intermolecular Interactions with Macromolecular Structures

The specific arrangement of hydrogen bond donors and acceptors, aromatic rings, and the rigid succinimide core in this compound suggests it is well-suited to interact with biological macromolecules like proteins or nucleic acids. Understanding these interactions at an atomic level is fundamental to elucidating its mechanism of action in any biological context.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule. nih.govekb.eg Docking simulations could be performed to screen the compound against libraries of protein structures (e.g., the Protein Data Bank) to generate hypotheses about potential binding partners. mdpi.com For a hypothesized target, docking can reveal key intermolecular interactions, such as hydrogen bonds between the phenol (B47542) or amine groups and polar residues in a binding pocket, or pi-stacking interactions involving the phenyl rings. mdpi.com

Molecular Dynamics (MD) simulations provide a more dynamic view of these interactions. irbbarcelona.orgresearchgate.netnih.gov Starting from a docked pose, an MD simulation can model the behavior of the ligand-macromolecule complex over time in a simulated physiological environment. mdpi.com This can assess the stability of the binding mode, reveal the role of water molecules, and provide insights into any conformational changes in the protein or ligand upon binding. irbbarcelona.org

Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying weak to moderate affinity intermolecular interactions in solution. koreascience.krmanchester.ac.uk Chemical Shift Perturbation (CSP) experiments, where the NMR spectrum of an isotopically labeled protein is monitored upon titration with the compound, can identify the specific amino acid residues involved in the binding interface. nih.govnih.gov Furthermore, advanced NMR techniques like saturation transfer difference (STD) and nuclear Overhauser effect (NOE) experiments can map the ligand's binding epitope and provide structural constraints for the complex. nih.govacs.org

Method Type Information Provided Example Application
Molecular DockingComputationalPrediction of binding mode and affinity, identification of key interactions (H-bonds, hydrophobic contacts)Screening against a kinase library to identify potential protein targets ekb.egmdpi.com
Molecular Dynamics (MD)ComputationalStability of binding pose, conformational dynamics of the complex, role of solventSimulating the residence time of the compound in a predicted binding pocket irbbarcelona.orgnih.gov
NMR Spectroscopy (CSP)ExperimentalIdentification of the binding site on the macromolecule, determination of binding affinity (Kd)Mapping the interaction surface of a protein upon binding of the compound koreascience.krnih.gov

Synergistic Effects in Multi-Component Biological Systems (mechanistic, not therapeutic)

Beyond simple one-to-one interactions, small molecules can exert complex effects in biological systems by modulating the interactions of other molecules. Future research could explore whether this compound can act as a modulator of protein-protein or protein-nucleic acid interactions. Such studies focus on the underlying mechanism of synergy, where the presence of one molecule influences the binding or function of another.

One avenue is to investigate its potential as a "molecular glue" or an "interface inhibitor." Using the computational and experimental techniques described in the previous section (docking, MD, NMR), the compound could be studied in the presence of a known protein-protein complex. Docking could explore whether it can bind at the interface and stabilize (synergistic) or disrupt (antagonistic) the complex.

Experimentally, techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) could be used to study the kinetics of protein-protein interactions. By measuring the association and dissociation rates of a protein pair in the absence and presence of this compound, one could quantitatively determine if the compound modulates the interaction. A synergistic effect might be observed as a decrease in the dissociation rate constant, indicating a more stable ternary complex.

Another mechanistic approach involves studying its effect on enzyme kinetics in the presence of a known substrate or inhibitor. The compound might not be a direct inhibitor itself but could bind to an allosteric site, altering the enzyme's conformation and thereby enhancing or reducing the binding of the primary ligand. This synergistic or antagonistic effect can be dissected through detailed kinetic assays, for example, by observing changes in the Michaelis constant (Km) or the inhibition constant (Ki) of the primary ligand.

Design of Analogues with Enhanced Specificity for Research Purposes

Once a primary biological interaction or activity is identified for this compound, the rational design of analogues can create powerful research tools. This involves systematically modifying the parent structure to enhance specific properties or to introduce new functionalities. nih.gov

Structure-Activity Relationship (SAR) studies would be the first step. A library of analogues could be synthesized by modifying each part of the molecule:

The N-phenyl ring: Introducing electron-donating or -withdrawing groups to probe electronic effects.

The 2-hydroxyanilino group: Moving the hydroxyl group to the meta or para position, or replacing it with other functional groups like methoxy, amino, or fluoro groups to probe the importance of the hydrogen bond.

The succinimide ring: Exploring substitutions at other positions, if synthetically feasible.

The goal of these modifications would be to improve properties like binding affinity or selectivity for a specific biological target.

Furthermore, the parent compound can be converted into a chemical probe to facilitate target identification and validation. nih.govresearchgate.net This typically involves introducing a reporter tag (like a fluorophore or a biotin (B1667282) moiety) or a photoreactive cross-linking group. A key challenge is to attach this new functionality via a linker at a position that does not disrupt the compound's native intermolecular interactions. nih.gov For this compound, potential attachment points could be the para-position of the N-phenyl ring or the aniline (B41778) ring, assuming these are not critical for binding. These probes are invaluable tools for activity-based protein profiling and identifying the cellular targets of a bioactive small molecule. researchgate.net

Analogue Type Purpose Design Strategy Example Modification
SAR AnalogueTo improve potency and selectivitySystematic modification of functional groupsReplace the N-phenyl group with a 4-fluorophenyl group
Affinity-Based ProbeTo identify biological targets via covalent labelingIncorporate a reactive group (e.g., electrophile)Introduction of a Michael acceptor moiety
Tagged Chemical ProbeTo visualize or pull-down binding partnersAttach a reporter tag (biotin, fluorophore) via a linkerAddition of a biotin tag via a polyethylene (B3416737) glycol linker to the N-phenyl ring nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step pathways, typically starting with the condensation of 2-hydroxyaniline with maleic anhydride, followed by cyclization. For example, analogous pyrrolidine-2,5-dione derivatives are synthesized using nucleophilic substitution and cyclization under reflux in aprotic solvents (e.g., DMF) at 80–100°C .
  • Key Variables : Solvent polarity, temperature, and catalyst selection (e.g., Lewis acids like FeCl₃) significantly impact reaction efficiency. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ 170–175 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., pyrrolidine-dione core planarity) to confirm stereochemistry .
  • HRMS : Validate molecular formula (C₁₆H₁₃N₂O₃; expected [M+H]⁺ = 281.0926) .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for large-scale synthesis of this compound?

  • Methodology : Apply a 2³ factorial design to test variables: temperature (70°C vs. 100°C), solvent (DMF vs. THF), and catalyst (FeCl₃ vs. none). Response surface methodology (RSM) identifies optimal conditions. For similar compounds, this approach reduced reaction time by 40% while maintaining >90% purity .
  • Data Analysis : Use ANOVA to determine significant factors (e.g., catalyst presence increases yield by 25%, p < 0.05) .

Q. What mechanisms underlie the compound’s reported bioactivity, and how can in vitro assays resolve contradictory data?

  • Methodology :

  • Target Identification : Perform molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Analogous compounds show binding affinities (ΔG = −8.2 kcal/mol) via hydrophobic interactions .
  • Assay Optimization : Use dose-response curves (IC₅₀) in cell-based assays (e.g., MTT for cytotoxicity). Contradictory IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from varying cell lines or assay protocols. Standardize using NIH/3T3 fibroblasts and 24-hour exposure .

Q. How do substituent modifications (e.g., hydroxyl vs. methoxy groups) alter the compound’s physicochemical and pharmacokinetic properties?

  • Methodology :

  • Computational Studies : Compare logP (hydrophobicity) and pKa (ionization) via ChemAxon or Schrödinger Suite. The hydroxyl group reduces logP by 0.5 units vs. methoxy, enhancing aqueous solubility .
  • In Vitro ADME : Assess metabolic stability using liver microsomes. Hydroxyl groups increase Phase II glucuronidation rates, reducing plasma half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Root Causes : Variability in assay conditions (e.g., cell viability protocols, serum concentrations) or compound purity (HPLC >95% vs. 80%).
  • Resolution :

Replicate experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

Validate purity via orthogonal methods (HPLC + NMR).

Perform meta-analysis to identify trends across studies .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (PEL = 5 mg/m³) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.